5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is structurally related to various derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as anticancer and anticonvulsant agents.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and can be facilitated by different methods, including the use of ultrasound to promote the reactions. For instance, the ultrasound-mediated one-pot synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported as an environmentally friendly and rapid approach . Similarly, the synthesis of ibuprofen-thiadiazole hybrid compounds has been achieved through cyclization of ibuprofen with thiosemicarbazide . These methods highlight the versatility and adaptability of thiadiazole chemistry for generating compounds with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The detailed analysis of bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, has been performed using density functional theory (DFT) calculations, which show good agreement with experimental data .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, forming complexes with different metals or reacting with other organic compounds to form new derivatives. For instance, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating the potential of thiadiazole derivatives to coordinate with metals . Additionally, the reaction of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde resulted in the formation of a compound with an intramolecular C—H∙∙∙S hydrogen bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational analysis of these compounds, as well as their molecular structure determinations, provide insights into their properties, such as hydrogen bonding and resonance interactions . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied to understand the reactivity and stability of these compounds . Furthermore, the anticonvulsant activity of certain derivatives has been evaluated, demonstrating the biological relevance of their physical and chemical properties .
Scientific Research Applications
Antiviral Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, closely related to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, have been synthesized and shown to possess antiviral activity. For instance, specific compounds in this class demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Insecticidal Activity
Research has been conducted on derivatives of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, showing significant insecticidal activity against cotton leaf worm (Spodoptera littoralis). These findings highlight the potential use of such compounds in pest control (Ismail et al., 2021).
Structural and Electronic Properties
A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, closely related to the compound of interest, revealed detailed structural and electronic properties, including crystal and molecular structure, vibrational frequencies, and electronic properties. This research provides valuable insight for designing new chemical entities (Kerru et al., 2019).
Corrosion Inhibition
Certain thiadiazole derivatives, including those related to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, have been studied for their corrosion inhibition performance on metals like iron. This research is important for developing new materials with enhanced durability (Kaya et al., 2016).
Antimicrobial Agents
Synthesis of related compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has led to the development of potential antimicrobial agents. These compounds have shown moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Future Directions
The future directions for the study of “5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
properties
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGNHRIXMYPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339178 | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
828-81-9 | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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